7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid
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Overview
Description
7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid typically involves the construction of the thieno-pyrimidine core followed by functionalization at specific positions. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides moderate to high yields (63-71%) and involves the use of carbon monoxide as a reagent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Oxidation and Reduction: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or EDCI in the presence of catalysts like N-hydroxysuccinimide (NHS).
Major Products:
Amides and Esters: Formed from coupling reactions with amines and alcohols.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Scientific Research Applications
7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial and anticancer properties.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a molecular probe to study biological pathways and interactions involving sulfur and nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thieno-pyrimidine core allows it to mimic natural substrates or inhibitors, thereby affecting biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in the position of the sulfur atom and substituents.
Pyrimidine-4-carboxylic acids: Lacking the thieno ring, these compounds have different electronic properties and reactivity.
Uniqueness: 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is unique due to the specific arrangement of the thieno and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-methylthieno[3,2-d]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-4-2-13-7-5(4)9-3-10-6(7)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRHGGQKONIOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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